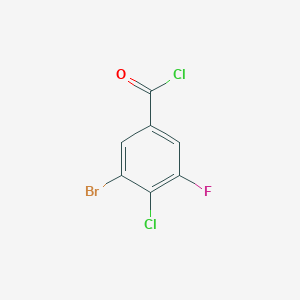

3-Bromo-4-chloro-5-fluorobenzoyl chloride

説明

特性

IUPAC Name |

3-bromo-4-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVVWWQYTNQVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Common Reagents and Conditions:

- Nucleophilic Substitution : Common reagents include sodium hydroxide, potassium carbonate, and various amines.

- Suzuki-Miyaura Coupling : Palladium catalysts and arylboronic acids are typically used under mild conditions.

- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

- Substitution Reactions : Products include substituted benzoyl chlorides with different nucleophiles.

- Coupling Reactions : Products are biaryl compounds with various functional groups.

- Reduction Reactions : Products are benzyl alcohol derivatives.

化学反応の分析

Types of Reactions

3-Bromo-4-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine, bromine, or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine can yield an amide, while coupling with a boronic acid can produce a biaryl compound .

科学的研究の応用

Synthesis Pathways

The synthesis of 3-Bromo-4-chloro-5-fluorobenzoyl chloride can be achieved through various methods, often involving the bromination and chlorination of precursor compounds. Key methods include:

- Bromination : Reaction of 4-chloro-5-fluorobenzoyl chloride with bromine under controlled conditions.

- Chlorination : Utilization of chlorinating agents to introduce chlorine into the aromatic system.

- Fluorination : Incorporation of fluorine can be achieved through electrophilic aromatic substitution reactions.

Pharmaceutical Development

3-Bromo-4-chloro-5-fluorobenzoyl chloride serves as an intermediate in the synthesis of various pharmaceutical agents. It has been used to produce:

- Antimicrobial Agents : Compounds derived from this intermediate exhibit significant antibacterial properties.

- Anti-inflammatory Drugs : Research indicates that derivatives containing this compound demonstrate anti-inflammatory effects.

Agrochemical Synthesis

This compound is instrumental in the formulation of herbicides and pesticides. For instance:

- Pesticidal Activity : Studies have shown that derivatives synthesized from 3-Bromo-4-chloro-5-fluorobenzoyl chloride possess effective pest control properties.

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers.

Case Study 1: Synthesis of Antibacterial Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of antibacterial agents derived from 3-Bromo-4-chloro-5-fluorobenzoyl chloride. The research highlighted:

- Methodology : The compound was reacted with various amines to yield substituted benzamides.

- Results : Several derivatives exhibited potent antibacterial activity against Gram-positive bacteria.

Case Study 2: Development of Herbicides

In a study focused on agrochemicals, researchers synthesized herbicidal compounds using 3-Bromo-4-chloro-5-fluorobenzoyl chloride as a starting material. The findings included:

- Efficacy Testing : Field tests indicated significant weed control efficacy compared to standard herbicides.

作用機序

The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile or coupling partner involved .

類似化合物との比較

Key Observations :

- Substituent Effects :

- The trifluoromethyl (-CF₃) group (as in and ) is bulkier and more electron-withdrawing than fluorine or chlorine, significantly altering reactivity and stability.

- Halogen positioning (e.g., bromine at position 3 vs. 4) influences steric hindrance and electronic distribution, affecting nucleophilic substitution rates.

- Molar Mass : The trifluoromethyl analogs () exhibit higher molar masses compared to simpler halogenated derivatives (), impacting solubility and volatility.

生物活性

3-Bromo-4-chloro-5-fluorobenzoyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique halogenated structure contributes to its reactivity, making it a valuable precursor for various biologically active compounds. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C7H3BrClF

- Molecular Weight : Approximately 221.46 g/mol

- Physical State : Solid (low melting point)

- Boiling Point : 43-45 °C

- Melting Point : >110 °C

The presence of bromine, chlorine, and fluorine atoms enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions crucial for drug development.

3-Bromo-4-chloro-5-fluorobenzoyl chloride primarily acts through its ability to react with nucleophiles. The halogen substituents increase the electrophilic character of the carbonyl carbon, facilitating the formation of stable intermediates that can interact with biological targets. This reactivity is essential for synthesizing derivatives that may exhibit specific therapeutic activities.

Anticancer Activity

Research indicates that derivatives of 3-bromo-4-chloro-5-fluorobenzoyl chloride are being investigated for their potential anticancer properties. The compound's ability to form stable adducts with nucleophiles allows it to target specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation pathways .

Antifungal Activity

The compound has also been explored for antifungal applications. For example, structural analogs have demonstrated significant activity against Candida species, with minimum inhibitory concentrations (MICs) in the low microgram range. The mechanism appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal survival .

Synthesis and Structure–Activity Relationship (SAR)

A study focused on the synthesis of various derivatives of 3-bromo-4-chloro-5-fluorobenzoyl chloride highlighted the importance of halide substitutions in enhancing biological activity. The research identified that specific substitutions could significantly improve the antagonistic activities against P2X3 receptors, which are implicated in neuropathic pain conditions . The optimized compounds showed improved solubility and metabolic stability, making them suitable candidates for further development.

Interaction Studies

Interaction studies involving this compound have revealed its potential as a versatile building block in drug design. By modifying its structure through nucleophilic substitution reactions, researchers can create a library of compounds with tailored biological activities. For example, one study demonstrated that a derivative exhibited anti-nociceptive effects in animal models, suggesting its potential use in pain management therapies .

Data Table: Biological Activities of Derivatives

Q & A

Q. What are common synthetic routes for 3-bromo-4-chloro-5-fluorobenzoyl chloride, and how can intermediates be validated?

A typical synthesis involves halogenation and functional group transformations. For example:

- Step 1 : Bromination/chlorination of a fluorobenzene precursor (e.g., using PCl₅ for chlorination, as seen in analogous benzoyl chloride syntheses ).

- Step 2 : Conversion to the acyl chloride via thionyl chloride or oxalyl chloride.

Intermediates like 3-bromo-4-chloro-5-fluorobenzoic acid should be validated using HPLC purity assays (>95% by HPLC) and NMR to confirm substituent positions .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Liquid Chromatography-Mass Spectrometry (LC-MS) to detect low-level impurities (e.g., dehalogenated by-products).

- ¹H/¹³C NMR for positional confirmation of bromo, chloro, and fluoro substituents.

- Elemental Analysis to verify halogen stoichiometry .

Q. How should this compound be stored to prevent hydrolysis or decomposition?

- Store under inert gas (N₂/Ar) at 0–6°C to minimize moisture absorption .

- Use amber glass vials to avoid photodegradation. Stability tests under varying humidity (e.g., 40% vs. 80% RH) are advised to establish shelf-life .

Advanced Research Questions

Q. How can reaction mechanisms involving halogen exchange or displacement be studied?

- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., carbonyl) to track hydrolysis pathways.

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to distinguish SN1 vs. SN2 mechanisms in acyl chloride formation .

- DFT Calculations : Model transition states for halogen migration (e.g., bromine shifting during synthesis) .

Q. What strategies mitigate impurities from competing halogenation pathways?

- Optimized Reaction Stoichiometry : Limit excess Cl₂/Br₂ to reduce dihalogenated by-products (e.g., 3,4-dichloro analogs).

- Directed Metalation : Use directing groups (e.g., -OMe) to control halogenation regioselectivity .

- Post-Synthesis Purification : Employ preparative HPLC with C18 columns to isolate the target compound from structurally similar impurities .

Q. How can derivatives of this compound be designed for medicinal chemistry applications?

- Amide Coupling : React with amines (e.g., pyridinylmethylamines) to generate protease inhibitors or kinase-targeting scaffolds.

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for modular derivatization .

- SAR Studies : Test substituent effects on bioactivity (e.g., replacing Cl with CF₃ for enhanced lipophilicity) .

Q. How do environmental factors (e.g., humidity, light) impact its stability in experimental setups?

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and monitor degradation via LC-MS. Hydrolysis products like 3-bromo-4-chloro-5-fluorobenzoic acid are common .

- Microscopy : Use SEM/EDS to analyze surface crystallization under high humidity, which may alter reactivity in solid-phase reactions .

Q. What computational tools predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Q. How can contradictory spectral data (e.g., NMR shifts) from synthetic batches be resolved?

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) affecting peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions caused by adjacent halogens .

Q. What are the environmental and safety protocols for large-scale disposal?

- Neutralization : Treat with aqueous NaOH to hydrolyze the acyl chloride to benign benzoic acid derivatives.

- Regulatory Compliance : Follow REACH guidelines for halogenated waste, including documentation of disposal methods and volumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。